N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-Methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 2, a 4-methoxyphenyl carboxamide moiety at position 6, and a keto group at position 3. This scaffold is part of a broader class of thiazolo[3,2-a]pyrimidines known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s synthesis typically involves multi-step reactions, such as hydrazinolysis of ester intermediates (e.g., compound 3 in ) followed by cyclization with reagents like phenylisothiocyanate or ethyl chloroacetate . Structural confirmation relies on spectral techniques (IR, NMR, MS) and elemental analysis .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-8-18-14(20)12(7-16-15(18)22-9)13(19)17-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGHINCEVYTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction mixture is then cooled, and the solid product is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazolopyrimidine core.
Substitution: The methoxyphenyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidine compounds .
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site . Additionally, the compound can modulate the NF-kB inflammatory pathway and inhibit endoplasmic reticulum stress, leading to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, functional groups, and biological profiles.
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
In contrast, the 7-methyl analog () may allow better planar stacking with aromatic residues . The 4-methoxyphenyl group enhances solubility compared to unsubstituted phenyl analogs, as seen in and , where ethoxy/phenethyl groups further improve bioavailability .
Functional Group Impact :
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) exhibit higher bioactivity than esters () due to hydrogen-bonding capability with biological targets .
- Dihydro vs. Fully Aromatic Backbone : Dihydro derivatives () show reduced conjugation, leading to lower stability and activity compared to the fully aromatic target compound .
Biological Activity Trends: Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., keto at position 5) demonstrate enhanced antimicrobial activity, as noted in .
Synthetic Challenges :
Biological Activity
N-(4-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused to a pyrimidine ring, with a methoxyphenyl group and a carboxamide functionality. Its molecular formula is with a molecular weight of 413.5 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, the presence of the methoxy group in similar compounds has been associated with enhanced antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and phenyl rings can significantly influence antimicrobial efficacy .
Anticancer Properties
Several studies have reported on the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. One study highlighted that certain thiazole-integrated compounds exhibited potent cytotoxic effects against human liver carcinoma cell lines (HepG-2) . The mechanism behind this activity often involves interference with tubulin polymerization, leading to cell cycle arrest .
Case Studies and Research Findings
- Antitumor Activity : A study focused on the synthesis of thiazole-containing compounds found that specific substitutions at the 5-position of the thiazole ring significantly enhanced anticancer activity. Compounds with a methoxyphenyl group demonstrated improved efficacy against various cancer cell lines .
- Anticonvulsant Activity : Some derivatives of thiazole have been tested for anticonvulsant properties, showing promising results in animal models. The presence of specific substituents was crucial for enhancing this activity .
- SAR Studies : A comprehensive SAR study indicated that the presence of electronegative groups on the phenyl ring contributes to increased biological activity, particularly in anticancer applications .
Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Solvent System | Reaction Time | Yield | Crystallization Solvent | Source |
|---|---|---|---|---|---|
| 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine | Acetic acid/anhydride | 8–10 h | 78% | Ethyl acetate/ethanol |
Basic: What crystallographic parameters and intermolecular interactions define its solid-state structure?
Methodological Answer:
The compound crystallizes in a triclinic system (space group P1) with unit cell parameters:
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | P1 | |
| Dihedral Angle (Thiazolo-pyrimidine vs. aryl ring) | 80.94° | |
| Hydrogen Bond (C–H···O) | 2.50–2.70 Å |
Advanced: How is conformational analysis of the fused thiazolo-pyrimidine ring system performed, and what puckering parameters are relevant?
Methodological Answer:
The fused ring system adopts a flattened boat conformation , quantified using Cremer-Pople puckering coordinates . For example:
- The pyrimidine ring (N2/C9/N1/C6/C7) exhibits a puckering amplitude (q) of ~0.224 Å, with C5 deviating from the mean plane .
- Graphical analysis (e.g., SHELX or Mercury) visualizes deviations and torsional angles, critical for understanding steric effects on reactivity .
Advanced: How can discrepancies in reported synthetic yields or crystallographic data be resolved?
Methodological Answer:
Discrepancies often arise from:
- Reaction conditions: Varying solvent ratios (e.g., acetic acid vs. DMF) alter reaction kinetics .
- Crystallization solvents: Ethyl acetate vs. ethanol affects crystal quality and SCXRD resolution .
- Refinement protocols: Use of SHELXL for high-resolution data reduces R-factor inconsistencies (e.g., R = 0.058 vs. 0.178 for wR) .
Q. Table 3: Yield Comparison Across Methods
| Method | Solvent | Catalyst | Yield | Source |
|---|---|---|---|---|
| A | Acetic acid/anhydride | NaOAc | 78% | |
| B | DMF | None | 65% |
Advanced: What strategies are used to analyze and predict intermolecular interactions for crystal engineering?
Methodological Answer:
- Hydrogen-bonding networks: Graph-set analysis identifies motifs (e.g., C(6) chains) and directional preferences .
- SHELXD/SHELXE pipelines: Enable rapid phasing of high-throughput crystallographic data .
- Computational tools: Density Functional Theory (DFT) calculates interaction energies, validated against SCXRD data .
Advanced: How do substituents on the aryl ring influence the compound’s electronic properties and reactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
